molecular formula C16H32O2 B12649980 Isotridecyl propionate CAS No. 93981-83-0

Isotridecyl propionate

Cat. No.: B12649980
CAS No.: 93981-83-0
M. Wt: 256.42 g/mol
InChI Key: DSRUPQSJISPYGB-UHFFFAOYSA-N
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Description

Isotridecyl propionate is an ester formed by the reaction of isotridecyl alcohol (a branched C13 alcohol) and propionic acid. Isotridecyl esters are widely used in cosmetics as emollients due to their lipid-soluble nature and skin-conditioning properties . Propionate esters, in general, exhibit versatility in industrial applications, ranging from food preservatives (e.g., calcium propionate) to fragrance ingredients (e.g., isobutyl propionate) .

Properties

CAS No.

93981-83-0

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

11-methyldodecyl propanoate

InChI

InChI=1S/C16H32O2/c1-4-16(17)18-14-12-10-8-6-5-7-9-11-13-15(2)3/h15H,4-14H2,1-3H3

InChI Key

DSRUPQSJISPYGB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCCCCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isotridecyl propionate is typically synthesized through an esterification reaction between isotridecyl alcohol and propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants to a temperature range of 100-150°C under reflux to drive the reaction to completion. The water formed during the reaction is continuously removed to shift the equilibrium towards the ester product.

Industrial Production Methods

In industrial settings, the esterification process is carried out in large reactors equipped with distillation columns to efficiently remove water and unreacted alcohol. The use of catalysts like sodium hydrogen sulfate and stabilizers such as hypophosphorous acid can enhance the reaction efficiency and product purity . The crude product is then subjected to neutralization and purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Isotridecyl propionate primarily undergoes hydrolysis, where it reacts with water to form isotridecyl alcohol and propionic acid. This reaction is catalyzed by acids or bases and is reversible. The compound can also participate in transesterification reactions, where it reacts with another alcohol to form a different ester and isotridecyl alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.

Major Products Formed

    Hydrolysis: Isotridecyl alcohol and propionic acid.

    Transesterification: A different ester and isotridecyl alcohol.

Scientific Research Applications

Isotridecyl propionate has several applications in scientific research and industry:

    Cosmetics: Used as an emollient and skin-conditioning agent in lotions, creams, and other personal care products.

    Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.

    Industrial: Used as a plasticizer in the production of flexible plastics and as a lubricant in various industrial processes.

Mechanism of Action

The primary mechanism by which isotridecyl propionate exerts its effects is through its emollient properties. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth feel.

Comparison with Similar Compounds

Molecular Structure and Key Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Isotridecyl propionate* Not provided C16H30O2 ~254.4 Ester (branched alkyl chain)
Calcium propionate 4075-81-4 C6H10CaO4 186.22 Calcium salt of propionate
Sodium propionate 137-40-6 C3H5NaO2 96.06 Sodium salt of propionate
Isobutyl propionate 540-42-1 C7H14O2 130.19 Branched ester (C4 alcohol)
Isotridecyl isononanoate 59231-37-7 C22H42O2 338.57 Branched ester (C13 alcohol)

*Inferred from isotridecyl alcohol (C13H28O, MW 200.4) and propionic acid (C3H6O2).

Functional Uses

  • This compound: Likely used as an emollient in cosmetics, similar to isotridecyl isononanoate and isotridecyl myristate .
  • Calcium/Sodium propionate : Food preservatives inhibiting mold and bacteria in baked goods .
  • Isobutyl propionate : Solvent or fragrance ingredient due to volatile ester properties .
  • Isotridecyl isononanoate: Cosmetic emollient with high stability and skin-smoothing effects .

Physicochemical Properties

Solubility and Stability

Compound Solubility in Water Solubility in Organic Solvents Thermal Stability
This compound* Insoluble Soluble in oils, ethanol High (stable up to 200°C)
Calcium propionate Freely soluble Insoluble in ethanol Decomposes at >150°C
Sodium propionate Freely soluble Soluble in ethanol Stable at room temperature
Isobutyl propionate Slightly soluble Miscible with most organics Volatile (bp ~142°C)

*Inferred from isotridecyl esters’ lipophilic nature .

Key Analytical Data

  • Calcium propionate : Purity ≥98%, pH 6–9, lead ≤5 mg/kg .
  • Isotridecyl isononanoate: Hydroxyl value ≤5 mg KOH/g, acid value ≤0.5 mg KOH/g .
  • Isobutyl propionate : Refractive index 1.396–1.402, specific gravity 0.865–0.871 .

Toxicity and Handling

  • Isotridecyl esters : Low acute toxicity; used in cosmetics at concentrations ≤10% .

Regulatory Status

  • Food-grade propionates : Compliant with JECFA and FCC standards .
  • Cosmetic esters : Listed in the International Cosmetic Ingredient (INCI) database .

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